Esterase,organophosphate
Description
Conceptual Framework of Organophosphate Esterase Interactions
The primary mechanism of action for many organophosphorus compounds is the inhibition of serine esterases, with acetylcholinesterase (AChE) being the most critical target in terms of neurotoxicity. oup.commedscape.com AChE is an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic pathways throughout the central and peripheral nervous systems. oup.com Organophosphates act as potent inhibitors of AChE by phosphorylating a serine hydroxyl group at the enzyme's active site. medscape.comwikipedia.org This phosphorylation creates a stable, covalent bond that inactivates the enzyme, preventing it from breaking down acetylcholine. oup.commedscape.com The resulting accumulation of acetylcholine leads to hyperstimulation of cholinergic receptors, causing a cascade of toxic effects. oup.com The bond formed between the organophosphate and the esterase is persistent, and over time, can undergo a process known as "aging," where a chemical change makes the inhibition effectively irreversible. oup.commedscape.com
Beyond the target enzyme AChE, biological systems contain other non-target serine esterases, such as carboxylesterases and butyrylcholinesterase, which can also be inhibited by organophosphates. oup.com These "scavenger" enzymes can provide a protective mechanism by stoichiometrically binding to and detoxifying the organophosphate molecules before they can reach their critical targets in the nervous system. oup.com
Conversely, a distinct class of organophosphate esterases, known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH), can catalytically hydrolyze and detoxify OP compounds. mdpi.comnih.govwikipedia.org Found in various organisms, particularly soil bacteria, these enzymes break the ester bonds within the organophosphate molecule, rendering it significantly less toxic. researchgate.netmdpi.com The mechanism involves a nucleophilic attack on the phosphorus center, often facilitated by divalent metal ions in the enzyme's active site, leading to hydrolysis. mdpi.comwikipedia.org This detoxification process is remarkably efficient, with enzymatic hydrolysis rates being thousands of times faster than spontaneous chemical hydrolysis. asm.orgnih.govnih.gov
Historical Context of Organophosphate Esterase Research
The history of organophosphate chemistry dates back to the early 19th century. In 1854, Philippe de Clermont synthesized the first organophosphate cholinesterase inhibitor, tetraethyl pyrophosphate (TEPP). mdpi.comnih.govresearchgate.net However, the toxic properties of these compounds were not fully realized until the 1930s. mdpi.com In 1932, Willy Lange and Gerda von Krueger described the toxicity of certain organophosphorus compounds they had synthesized. mdpi.com
A pivotal moment came in the late 1930s and early 1940s with the work of Gerhard Schrader at the German company I. G. Farben. While developing new insecticides, Schrader synthesized a series of highly toxic organophosphates, including tabun (B1200054) in 1936, sarin (B92409) in 1938, and soman (B1219632) in 1944. mdpi.comresearchgate.netresearchgate.net This research was conducted under military secrecy, and these compounds became the first generation of nerve agents. medscape.comnih.gov Following World War II, the insecticidal potential of these chemicals was pursued globally, leading to the widespread agricultural use of compounds like parathion (B1678463). nih.gov
The discovery of the mechanism of action—the inhibition of acetylcholinesterase—also occurred during this period. nih.gov Subsequent research in the 1950s led to the development of oxime reactivators like pralidoxime, which could, under certain conditions, reverse the phosphorylation of AChE. nih.gov In parallel, the phenomenon of "aging," the process rendering the enzyme-inhibitor complex non-reactivatable, was discovered. nih.gov
The focus on enzymes that could degrade organophosphates emerged later. In the 1970s and 1980s, researchers began isolating and characterizing microbial enzymes, such as organophosphate hydrolase (OPH) from soil bacteria like Brevundimonas diminuta and Alteromonas species, that could efficiently break down these toxic compounds. nih.govmdpi.comnih.gov This opened up a new avenue of research focused on bioremediation and enzymatic detoxification. frontiersin.orgnih.gov
Significance of Organophosphate Esterases in Biological Systems and Environmental Science Research
Organophosphate esterases hold profound significance in both biological and environmental contexts. In biological systems, the interaction between organophosphates and esterases is primarily studied from a toxicological perspective. The inhibition of acetylcholinesterase is the basis for the neurotoxicity of OP pesticides and nerve agents, making AChE a critical biomarker for exposure and effect. oup.comresearchgate.netwikipedia.org The study of other esterases, like paraoxonase-1 (PON1) in human plasma and various carboxylesterases, is also crucial as they contribute to an individual's susceptibility to OP poisoning by hydrolyzing and detoxifying these compounds. frontiersin.orgwikipedia.orgtandfonline.com
In environmental science, the focus is on the application of organophosphate-hydrolyzing enzymes for bioremediation. frontiersin.orgmdpi.com The extensive use of OP pesticides has led to widespread contamination of soil and water resources. frontiersin.orgmdpi.com Organophosphate hydrolases (OPH) and related enzymes, sourced from microorganisms, offer an environmentally friendly approach to detoxify contaminated sites. mdpi.comnih.govwikipedia.org These enzymes can break down potent neurotoxins into significantly less harmful products. mdpi.comwikipedia.org Research in this area concentrates on several key aspects:
Isolation and Characterization: Discovering new microbial strains that produce OP-degrading enzymes and characterizing their substrate specificity and efficiency. mdpi.comresearchgate.net
Enzyme Engineering: Using techniques like directed evolution and site-directed mutagenesis to create enzyme variants with enhanced stability, broader substrate ranges, and faster catalytic rates for specific pollutants like methyl parathion or chlorpyrifos (B1668852). scispace.comoup.com
Bioremediation Strategies: Developing "live biocatalysts" by displaying these enzymes on the surface of bacteria or using cell-free enzyme systems for the decontamination of agricultural runoff and industrial waste. frontiersin.orgnih.govpsu.edu
The ability of these enzymes to hydrolyze organophosphates at rates orders of magnitude faster than chemical methods makes them powerful tools for mitigating the environmental impact of these widely used chemicals. asm.orgnih.gov
Research Findings on Organophosphate Hydrolysis
The enzymatic hydrolysis of organophosphates is significantly faster than chemical hydrolysis. Research has quantified these differences and explored the characteristics of these enzymatic reactions.
Table 1: Comparison of Enzymatic vs. Chemical Hydrolysis Rates for Various Organophosphate Insecticides
This table presents data from a study on a crude enzyme extract from a mixed bacterial culture, comparing its hydrolysis rate to that of chemical hydrolysis using 0.1 N sodium hydroxide (B78521) (NaOH).
| Insecticide | Enzymatic Hydrolysis Rate (nmol/min per mg of protein) | Chemical Hydrolysis Rate (nmol/min per mg of protein) | Ratio (Enzymatic/Chemical) |
| Parathion | 416 | 0.17 | 2450 |
| Paraoxon (B1678428) | 1360 | 1.35 | 1005 |
| Diazinon | 224 | 0.23 | 975 |
| Dursban | 40 | 0.14 | 285 |
| Guthion | 13 | 0.10 | 130 |
| Malathion (B1675926) | 12 | 0.30 | 40 |
| Source: Data adapted from Munnecke, 1976. asm.orgnih.gov |
Table 2: Properties of an Organophosphate-Hydrolyzing Enzyme Preparation
This table summarizes key characteristics of a crude enzyme extract from a mixed bacterial culture capable of degrading organophosphates.
| Property | Finding |
| Optimal pH | 8.5 to 9.5 |
| Optimal Temperature | 35°C |
| Stability | Loss of activity at a rate of 0.75% per day when stored at 6°C |
| Effect of Organic Solvents | Low concentrations (e.g., methanol, hexane) stimulated hydrolysis by 3-20%; higher concentrations (1000 mg/liter) inhibited the reaction by 9-50%. |
| Source: Data adapted from Munnecke, 1976. asm.orgnih.gov |
Compound Names Mentioned
Properties
CAS No. |
117698-12-1 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Synonyms |
Esterase,organophosphate |
Origin of Product |
United States |
Classification and Phylogeny of Organophosphate Interacting Esterases
Major Classes of Esterases Implicated in Organophosphate Interactions
The major classes of esterases involved in interactions with organophosphates are distinguished by their catalytic mechanism and the nature of their interaction with the OP compounds.
A-Esterases (Paraoxonases/Aryldialkylphosphatases)
A-esterases, also known as paraoxonases (PONs) or aryldialkylphosphatases, are a group of enzymes that hydrolyze organophosphate triesters. researchgate.netresearchgate.net A key characteristic of A-esterases is their requirement for divalent cations, such as Ca2+, for their catalytic activity, making them sensitive to chelating agents like EDTA. researchgate.net These enzymes are not inhibited by organophosphates but instead use them as substrates. mdpi.com Human A-esterases can hydrolyze a variety of OPs, including paraoxon (B1678428), sarin (B92409), soman (B1219632), and diazoxon. researchgate.net The substrate specificity can vary between different allozymes of PON1, with the R allozyme showing high activity towards paraoxon and the Q allozyme displaying higher activity towards sarin and soman. researchgate.net
B-Esterases (Carboxylesterases, Cholinesterases)
B-esterases are characterized by the presence of a serine residue in their active site and are progressively and irreversibly inhibited by organophosphates. researchgate.netmdpi.com This class includes crucial enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CbE). researchgate.netnih.gov The mechanism of interaction involves the phosphorylation of the active site serine, leading to the formation of a stable, inactive enzyme. researchgate.net While AChE inhibition is the primary mechanism of OP toxicity, CbEs can provide a protective role by stoichiometrically binding to and detoxifying OPs, thereby reducing the amount available to inhibit AChE. vliz.be
Phosphotriesterases (Organophosphate Hydrolases, Methyl Parathion (B1678463) Hydrolases)
Phosphotriesterases (PTEs), also referred to as organophosphate hydrolases (OPH), are highly efficient at hydrolyzing a broad spectrum of organophosphate compounds. nih.govnih.gov These enzymes are metal-dependent hydrolases, typically containing a binuclear metal center in their active site. nih.gov PTE from Brevundimonas diminuta is one of the most studied and can hydrolyze paraoxon at a rate approaching the diffusion limit. asm.orgmdpi.com Another important group within this class is Methyl Parathion Hydrolase (MPH), which shows high homology among different bacterial species and possesses a β-lactamase fold. nih.govnih.gov PTEs exhibit broad substrate specificity, hydrolyzing phosphotriesters, thiophosphotriester, and phosphorothioesters. nih.gov
Organophosphorus Acid Anhydrolases
Organophosphorus acid anhydrolases (OPAA) are enzymes proficient in hydrolyzing the P-F bond in organophosphorus compounds, particularly G-type nerve agents like sarin and soman. researchgate.netwikipedia.org OPAA from the marine bacterium Alteromonas undina is a well-characterized example. wikipedia.org The catalytic mechanism is believed to involve a general base-catalyzed attack of a water molecule on the phosphorus center. wikipedia.org While they can hydrolyze some phosphotriesters like diisopropylfluorophosphate, their activity on P-O or P-S bonds is limited. mdpi.com
Phosphotriesterase-Like Lactonases
Phosphotriesterase-like lactonases (PLLs) are a family of enzymes that primarily exhibit lactonase activity but also possess a promiscuous phosphotriesterase activity. proteopedia.org These enzymes are structurally similar to PTEs and belong to the amidohydrolase superfamily. mdpi.comnih.gov An example is SsoPox from the archaeon Sulfolobus solfataricus, which hydrolyzes N-acyl homoserine lactones and also demonstrates activity against organophosphates like paraoxon. proteopedia.orgnih.gov The physiological role of PLLs is likely related to quorum quenching, with their OP-hydrolyzing capability being a secondary, promiscuous function. proteopedia.org
Subclassification Based on Substrate Specificity and Catalytic Mechanism
Further subclassification of these esterases is based on their preferred substrates and the specifics of their catalytic action.
| Enzyme Class | Primary Substrates | Catalytic Mechanism Highlights |
| A-Esterases | Paraoxon, Phenylacetate, various organophosphates | Divalent cation (e.g., Ca2+) dependent hydrolysis. researchgate.netimrpress.com |
| B-Esterases | Acetylcholine (B1216132), Butyrylcholine, various carboxyl esters | Inhibition via phosphorylation of the active site serine. researchgate.netmdpi.com |
| Phosphotriesterases | Paraoxon, Parathion, Diazinon, various organophosphates | Metal-dependent hydrolysis via a binuclear metal center. nih.govmdpi.com |
| Organophosphorus Acid Anhydrolases | Sarin, Soman, Diisopropylfluorophosphate | Hydrolysis of P-F bonds via a general base mechanism. wikipedia.orgmdpi.com |
| Phosphotriesterase-Like Lactonases | Lactones, N-acyl homoserine lactones, promiscuous activity on organophosphates | Metal-dependent hydrolysis, shares structural features with PTEs. proteopedia.orgnih.gov |
The catalytic mechanisms of these enzymes, while all resulting in the hydrolysis of ester bonds, differ significantly. A-esterases and phosphotriesterases are true hydrolases that catalytically detoxify organophosphates. In contrast, B-esterases are targets of organophosphates, and their interaction leads to inhibition rather than detoxification. The catalytic efficiency and substrate range vary widely among these classes and even within subclasses, reflecting their diverse evolutionary origins and physiological roles.
Evolutionary Relationships and Phylogenetic Analysis of Organophosphate Esterases
The evolutionary history of organophosphate-interacting esterases is a compelling narrative of adaptation, demonstrating how life has responded to the introduction of synthetic organophosphorus compounds. Phylogenetic analyses have been instrumental in unraveling the complex relationships between these enzymes, revealing instances of both divergent and convergent evolution.
A prominent example is the paraoxonase (PON) gene family . Phylogenetic studies indicate that this family, which in humans includes PON1, PON2, and PON3, has a dynamic evolutionary history characterized by gene duplication and loss events across different species. nih.gov Initial studies suggested that PON2 was the most ancient member of this family, giving rise to PON1 and PON3. semanticscholar.orgbiorxiv.org However, more recent and comprehensive analyses incorporating a wider range of species have challenged this, suggesting that PON3 may have diverged before PON1 and PON2. nih.govbiorxiv.org The expansion of the mammalian PON family to three paralogs is thought to have occurred in the ancestor of all mammals, after the divergence from sauropsids but before monotremes branched off. nih.gov The PON gene family exhibits significant variation in copy number across the animal kingdom, with multiple independent expansion and loss events observed in various lineages, suggesting that these enzymes are responsive to changing environmental pressures. nih.govbiorxiv.org
In the bacterial domain, the evolution of organophosphate hydrolases (OPH) , also known as phosphotriesterases (PTEs), offers a clear example of rapid adaptation. researchgate.netoup.com These enzymes are capable of degrading a wide array of organophosphate insecticides. researchgate.net Strikingly, nearly identical OPH-encoding genes have been discovered in taxonomically unrelated bacteria isolated from geographically distinct locations. nih.gov This widespread distribution is attributed to lateral gene transfer, with the genes often located on mobile genetic elements like plasmids, facilitating their spread among soil bacteria. nih.gov The evolution of these enzymes is thought to have been driven by the selective pressure of organophosphate pesticide accumulation in the environment, which these bacteria can utilize as a source of phosphate (B84403). researchgate.net
The emergence of organophosphate-degrading capabilities from diverse protein superfamilies is a classic illustration of convergent evolution . Enzymes with no initial or very low activity towards organophosphates have, in a relatively short evolutionary timescale, adapted to efficiently hydrolyze these synthetic compounds. biorxiv.org This has been observed in enzymes from various superfamilies, including amidohydrolases, pita-bread fold proteins, β-propellers, and metallo-β-lactamases. biorxiv.org Remarkably, despite their different evolutionary origins, these enzymes have independently converged on a similar catalytic mechanism that often involves the use of divalent metal cations. biorxiv.org
Directed evolution experiments have further illuminated the evolutionary potential of these esterases. For instance, researchers have successfully enhanced the organophosphate-degrading activity of certain carboxylesterases by over 1,000-fold through laboratory-based evolution. researchgate.net These studies highlight the trade-offs between substrate affinity and catalytic turnover, providing insights into why a particular resistance mechanism may evolve in some species but not others. researchgate.net
Molecular Biology and Genetics of Organophosphate Esterases
Gene Identification and Cloning of Organophosphate Esterase Encoding Sequences
The identification and cloning of genes encoding organophosphate esterases have been pivotal in understanding their structure, function, and evolution. Initial efforts focused on organisms that demonstrated resistance to organophosphate insecticides, leading to the discovery of several key genes.
In the Australian sheep blowfly, Lucilia cuprina, electrophoresis was used to characterize esterases, and one particular esterase, E3, was associated with organophosphate resistance. Genetic analyses mapped the locus for a non-staining form of this enzyme, E3null, to the same region as the gene for organophosphate resistance. cambridge.org This suggested that E3null is the product of a major resistance gene. cambridge.org The underlying theory is that the gene for the original ali-esterase, E3, mutated to one that codes for E3null, an enzyme more efficient at hydrolyzing organophosphates but unable to hydrolyze the substrates used for visualization. cambridge.org
In mosquitoes of the Culex pipiens complex, several esterase loci (Est-1, Est-2, and Est-3) have been associated with organophosphate resistance. cambridge.org The genes for two highly active esterases in Culex tarsalis, A3H and B3H, were found to be closely linked and responsible for resistance to methyl parathion (B1678463). biodiversitylibrary.org
The advent of molecular cloning techniques has allowed for the isolation and sequencing of these genes. In Culex quinquefasciatus, full-length cDNAs for the A2 and B2 esterases, which are co-amplified in resistant strains, were isolated and sequenced. lshtm.ac.uk The B2 esterase showed high homology to the previously identified B1 esterase, confirming they belong to an allelic series. lshtm.ac.uk The A2 esterase shared significant amino acid homology with the B2 esterase, suggesting a common ancestral gene duplication event. lshtm.ac.uk
Bacterial organophosphate-degrading genes have also been a major focus of research. The opd (organophosphate degradation) gene, first identified in Flavobacterium sp. and Brevundimonas diminuta, encodes an organophosphate hydrolase (OPH). asm.org A similar gene, opdA, was cloned from Agrobacterium radiobacter P230, which can hydrolyze a wide range of organophosphate insecticides. asm.org More recently, a novel opdC gene was cloned from the probiotic bacterium Lactobacillus plantarum WCP931, expanding the known diversity of these genes. researchgate.net
The process of gene identification and cloning typically involves creating a genomic or cDNA library from the organism of interest and screening it for the desired enzymatic activity or with probes based on homologous gene sequences. For example, the opdA gene was cloned from a genomic library of A. radiobacter by screening for OP-hydrolyzing activity. asm.org In another approach, researchers used PCR with primers designed from conserved regions of known esterase genes to amplify and clone new variants. lshtm.ac.uk
Transcriptional Regulation of Organophosphate Esterase Genes
The expression of organophosphate esterase genes is a tightly controlled process, often induced in response to the presence of organophosphate compounds. This regulation occurs primarily at the level of transcription, involving promoter and enhancer elements that control the initiation of gene transcription, as well as mechanisms of induction and repression.
Promoter Analysis and Enhancer Elements
Promoters are DNA sequences located upstream of a gene that serve as binding sites for RNA polymerase and other transcription factors, thereby initiating transcription. The analysis of these promoter regions is crucial for understanding how the expression of organophosphate esterase genes is regulated.
In Culex pipiens, the promoters regulating the expression of the co-amplified estα2 and estβ2 genes have been shown to be independent and of different strengths, leading to differential transcription levels of the two genes. oup.com Studies on the promoters for the beta-esterase genes in Culex have utilized luciferase reporter assays to identify key regulatory regions. lstmed.ac.uk
In bacteria, the regulation of the opd gene can be complex. For instance, in Sphingobium fuliginis, the opd gene has been found to be part of the iron regulon, with a Fur-box motif (a binding site for the ferric uptake regulator protein, Fur) overlapping the promoter. asm.org This indicates that iron availability plays a role in the transcriptional control of this gene. asm.org
Promoter activity assays, often using reporter genes like lacZ, have been employed to study the regulation of genes associated with organophosphate degradation pathways. For example, in Escherichia coli expressing the esterase Orf306, promoter assays were used to demonstrate the propionate-dependent induction of the hcaR and mhpR genes, which are involved in the degradation of p-nitrophenol, a breakdown product of some organophosphates. nih.gov
Induction and Repression Mechanisms
The expression of many organophosphate esterase genes is inducible, meaning their transcription is increased in the presence of specific molecules, often the organophosphates themselves or their metabolites. This allows the organism to produce the detoxifying enzymes only when needed, conserving energy and resources.
In insects, exposure to organophosphates can lead to the up-regulation of esterase gene expression. frontiersin.orgplos.org For example, in the tarnished plant bug, Lygus lineolaris, selection with acephate (B21764) resulted in a significant increase in the expression of six esterase genes. plos.org Similarly, in the mosquito Aedes aegypti, exposure of larvae to sublethal doses of temephos (B1682015) and other xenobiotics led to the induction of multiple detoxification genes, including carboxylesterases. researchgate.net This cross-induction suggests that exposure to various environmental pollutants can enhance an insect's tolerance to insecticides. researchgate.net
Conversely, gene expression can also be repressed. In E. coli expressing the esterase Orf306, a significant decrease in the transcription of genes involved in glycolysis and the TCA cycle was observed. nih.govias.ac.in This suggests a metabolic diversion, where the cell shifts its resources from central metabolism towards the degradation of the xenobiotic compound. nih.govias.ac.in
The mechanisms of induction and repression often involve regulatory proteins that bind to DNA and either activate or block transcription. In bacteria, the Fur protein acts as a repressor of the opd gene in the presence of iron. asm.org Under iron-limiting conditions, Fur dissociates from the DNA, allowing for increased transcription of the opd gene. nih.gov
Post-Transcriptional and Translational Control of Organophosphate Esterase Expression
Beyond the initiation of transcription, the expression of organophosphate esterase genes is also regulated at the post-transcriptional and translational levels. These control mechanisms fine-tune the amount of active enzyme produced from a transcribed gene.
Post-transcriptional regulation involves processes that modify the primary RNA transcript (pre-mRNA) into mature messenger RNA (mRNA), as well as the regulation of mRNA stability and its transport out of the nucleus. In eukaryotes, this includes splicing, capping, and polyadenylation. While specific examples directly related to organophosphate esterases are not extensively detailed in the provided search results, these are fundamental processes in eukaryotic gene expression.
A key aspect of post-transcriptional control is the regulation of mRNA stability. In some prokaryotic systems, an iron-responsive element (IRE) has been identified in the mRNA of the opd gene. asm.orgnih.gov In the absence of iron, an iron-regulatory protein (IRP) binds to this IRE, which can lead to translational repression or altered mRNA stability, thereby controlling gene expression. asm.orgnih.gov This dual control, both transcriptional and post-transcriptional, allows for a more intricate and rapid response to changes in iron availability. asm.org
RNA interference (RNAi) is a powerful post-transcriptional gene silencing mechanism that has been utilized experimentally to study the function of organophosphate esterases. By introducing double-stranded RNA (dsRNA) corresponding to a specific esterase gene, the cell's natural RNAi machinery is triggered, leading to the degradation of the target mRNA. This effectively silences the gene and allows researchers to observe the resulting phenotype. For instance, silencing specific esterase genes in the booklouse Liposcelis bostrychophila and the cotton aphid Aphis gossypii resulted in increased susceptibility to malathion (B1675926), confirming the role of these enzymes in insecticide detoxification. frontiersin.orgplos.org
Translational control, which governs the rate at which mRNA is translated into protein, is another layer of regulation. The binding of the IRP to the IRE in the opd mRNA of Sphingobium fuliginis is an example of translational repression. asm.org This prevents the ribosome from translating the mRNA into the OPH protein.
Genetic Polymorphisms and Allelic Variation in Organophosphate Esterase Genes
Genetic polymorphisms, which are variations in the DNA sequence among individuals, can have a significant impact on the function and activity of organophosphate esterases. These variations can range from single nucleotide polymorphisms (SNPs) to larger insertions, deletions, and gene amplifications. Allelic variants are different forms of the same gene that arise from these polymorphisms.
One of the most well-studied examples of genetic polymorphism in an organophosphate esterase is in the human paraoxonase-1 (PON1) gene. nih.govopenbiotechnologyjournal.comopenbiotechnologyjournal.com Two common polymorphisms, Q192R (rs662) and L55M (rs854560), have been shown to affect the enzyme's catalytic efficiency and serum concentration, respectively. nih.govopenbiotechnologyjournal.com The Q192R polymorphism involves a substitution of glutamine (Q) for arginine (R) at position 192, which alters the enzyme's substrate specificity. nih.govresearchgate.net The L55M polymorphism, a substitution of leucine (B10760876) (L) for methionine (M) at position 55, is associated with the levels of PON1 in the serum. openbiotechnologyjournal.com These polymorphisms exhibit significant heterogeneity among different populations and can influence an individual's susceptibility to organophosphate toxicity. nih.gov
In insects, allelic variation in esterase genes is a primary mechanism of insecticide resistance. In the sheep blowfly, Lucilia cuprina, different allelic variants of the E3 esterase confer varying levels of resistance to different organophosphates. nih.gov Similarly, in the mosquito Culex quinquefasciatus, several allelic variants of the estβ1 esterase have been identified, each with different insecticide-binding efficiencies. nih.gov The amplification of these resistance-associated alleles is a common evolutionary response to insecticide pressure. nih.gov
Studies on Culex pipiens have revealed that recombination can occur between different amplified esterase alleles, leading to the formation of composite alleles. oup.com This process can further contribute to the diversity of resistance mechanisms in insect populations. oup.com
The table below summarizes some of the key genetic polymorphisms and their effects on organophosphate esterase activity.
| Gene | Organism | Polymorphism/Allele | Effect |
| PON1 | Human | Q192R | Alters substrate-specific catalytic activity. nih.govopenbiotechnologyjournal.comresearchgate.net |
| PON1 | Human | L55M | Affects serum concentration of the enzyme. openbiotechnologyjournal.com |
| BCHE | Human | K-variant | Associated with altered butyrylcholinesterase activity. researchgate.netnih.gov |
| estβ1 | Culex quinquefasciatus | Multiple alleles | Variable insecticide binding efficiencies. nih.gov |
| E3 | Lucilia cuprina | Multiple alleles | Confers different types of organophosphate resistance. nih.gov |
Horizontal Gene Transfer Events Involving Organophosphate Esterase Genes
Horizontal gene transfer (HGT), the movement of genetic material between different organisms other than by vertical transmission from parent to offspring, plays a crucial role in the dissemination of organophosphate esterase genes, particularly among bacteria. This process allows for the rapid acquisition of new metabolic capabilities, including the ability to degrade xenobiotic compounds like organophosphates.
The opd (organophosphate degradation) and mpd (methyl parathion degradation) genes, which encode for phosphotriesterases in bacteria, are frequently found on mobile genetic elements such as plasmids and transposons. nih.govias.ac.inresearchgate.net The presence of identical opd and mpd genes in taxonomically unrelated soil bacteria from diverse geographical locations provides strong evidence for their lateral transfer. nih.govias.ac.in
For instance, the opd gene from Flavobacterium sp. has been found on a transposable element, highlighting its potential for mobility. researchgate.net Similarly, the mpd gene is often flanked by insertion sequences (IS elements) like IS6100, which facilitate its movement between different genetic locations and organisms. ias.ac.in The discovery of a plasmid-borne mpd gene in a Pseudomonas species provided further confirmation of its transferability. ias.ac.in
This horizontal transfer of degradation genes is thought to be a key mechanism for the adaptation of microbial communities to environments contaminated with organophosphates. researchgate.netbiotechrep.ir The acquisition of these genes provides a selective advantage to the recipient bacteria, enabling them to utilize the organophosphate compounds as a source of carbon and/or phosphorus. ias.ac.inresearchgate.net The process of genetic bioaugmentation, which involves introducing organisms with desired catabolic capabilities into a contaminated environment, essentially mimics this natural process of HGT. researchgate.net
The table below lists some of the key genes involved in horizontal transfer and the mobile elements associated with them.
| Gene | Associated Mobile Element | Organism(s) |
| opd | Plasmids, Transposons | Flavobacterium sp., Brevundimonas diminuta, Agrobacterium radiobacter |
| mpd | Plasmids, IS6100 | Plesiomonas sp., Pseudomonas sp. |
Structural Biology and Biophysical Characterization of Organophosphate Esterases
Three-Dimensional Structure Determination
The determination of the precise three-dimensional arrangement of atoms within organophosphate esterases is fundamental to comprehending their biological roles. High-resolution structural data from methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) have been pivotal in mapping the intricate folds, active site topographies, and oligomeric states of these enzymes.
X-ray Crystallography Studies
X-ray crystallography has been the principal technique for obtaining high-resolution structures of organophosphate esterases. This method has successfully resolved the atomic details of numerous esterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both in their native forms and in complex with various organophosphate inhibitors. nih.gov
These studies have revealed that many organophosphate esterases share a canonical α/β-hydrolase fold, characterized by a central β-sheet surrounded by α-helices. nih.gov A defining feature of enzymes like AChE is a deep, narrow active-site gorge, approximately 20 Å long, that penetrates more than halfway into the protein. nih.gov The catalytic active site is located at the bottom of this gorge. nih.gov
| PDB ID | Enzyme | Method | Resolution (Å) | Key Findings |
| 5CH5 | LcαE7 (insect carboxylesterase) | X-ray Diffraction | 1.53 | Revealed a dynamically coupled network of residues from the substrate-binding site to a surface loop, highlighting the importance of protein dynamics. rcsb.org |
| 5TYL | α-esterase-7 | X-ray Diffraction | 1.75 | Structure in complex with a boronic acid inhibitor, providing a basis for developing synergists to combat organophosphate resistance. rcsb.org |
| 3djy | Human Butyrylcholinesterase (BChE) | X-ray Diffraction | 2.60 | Structure of BChE in complex with an organophosphate analog, detailing interactions within the active site. mdpi.com |
| EaEST | Esterase from Exiguobacterium antarcticum | X-ray Diffraction | 1.90 | Determined the crystal structure of a microbial esterase, showing a typical αβ-hydrolase fold with a catalytic triad (B1167595). nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
While X-ray crystallography provides static snapshots of enzyme structures, NMR spectroscopy offers complementary insights into their solution-state behavior, dynamics, and ligand interactions. NMR is particularly powerful for studying the conformational dynamics of flexible regions, such as active site loops, which play a crucial role in substrate binding and catalysis. dtic.mil
NMR studies have been instrumental in characterizing the binding of substrates and inhibitors. For example, NMR has been used to detect the binding of ligands to allosteric sites, such as the peripheral anionic site (PAS) at the mouth of the AChE gorge, and to characterize the conformational changes induced by such binding. nih.gov Furthermore, NMR can probe the electronic environment of specific atoms, providing valuable data on the J-coupling between phosphorus and adjacent atoms in organophosphate inhibitors when bound to the enzyme. nih.gov This information helps in understanding the precise nature of the covalent bond formed with the active site serine and the mechanism of inhibition.
Cryo-Electron Microscopy (Cryo-EM) Investigations
Cryo-electron microscopy has emerged as a transformative technique for structural biology, especially for large and flexible macromolecular assemblies that are resistant to crystallization. researchgate.net While crystal structures of monomeric and dimeric cholinesterases have been available for years, the physiologically relevant tetrameric forms were only recently resolved using cryo-EM single-particle analysis. nih.govnih.gov
These cryo-EM structures have revealed that the butyrylcholinesterase tetramer is a non-planar dimer of dimers. uu.nlpnas.org This assembly is stabilized by a central superhelical structure formed by C-terminal helices from each subunit. pnas.org This detailed architecture, which includes the full glycosylation pattern, provides a more accurate picture of the native state of the enzyme in plasma. Cryo-EM is uniquely advantageous for resolving such complex, oligomeric structures that cannot be produced recombinantly for crystallization. nih.govnih.gov The continued development of cryo-EM and cryo-electron tomography holds the promise of visualizing these enzymes in their native cellular environments, such as anchored to a cell membrane. uu.nl
Active Site Architecture and Catalytic Residues Analysis
The catalytic efficiency of organophosphate esterases is dictated by the precise geometry and chemical properties of their active sites. These sites contain a constellation of key amino acid residues that work in concert to bind the substrate and facilitate the hydrolysis of the ester bond. The core of this catalytic machinery typically involves a catalytic triad and a specialized structure known as the oxyanion hole.
Serine Residue Conformations and Dynamics
At the heart of the active site of most organophosphate esterases is a highly reactive serine residue, which acts as the primary nucleophile. nih.gov This serine is part of a catalytic triad, which also includes a histidine and an acidic residue (aspartate or glutamate). oup.comebi.ac.uk The catalytic mechanism is initiated when the histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. ebi.ac.uk This deprotonation greatly enhances the nucleophilicity of the serine oxygen, enabling it to launch an attack on the phosphorus atom of the organophosphate substrate. researchgate.net
This nucleophilic attack results in the formation of a covalent phosphyl-enzyme intermediate, effectively inactivating the enzyme. researchgate.net The conformation of the serine residue and the surrounding active site loops is critical for orienting the substrate correctly for this attack. The interaction between the organophosphate and the enzyme is not static; the binding and covalent modification can induce conformational changes in the active site, which can be crucial for the subsequent steps of either hydrolysis (in the case of a substrate) or irreversible inhibition.
Oxyanion Hole Formation and Stabilization
During the nucleophilic attack by the catalytic serine on the organophosphate, a transient, high-energy tetrahedral intermediate is formed. This intermediate possesses a negatively charged oxygen atom, the "oxyanion." The stabilization of this unstable negative charge is crucial for lowering the activation energy of the reaction and is a key feature of catalysis. researchgate.net
This stabilization is achieved by a structural motif within the active site called the oxyanion hole. The oxyanion hole is a pocket that accommodates the negatively charged oxygen and stabilizes it through hydrogen bonds. researchgate.net In many esterases, this feature is formed not by amino acid side chains, but by the backbone amide (NH) groups of adjacent residues in the peptide chain. acs.orgbakerlab.org For example, in acetylcholinesterase, the oxyanion hole is formed by the backbone amides of Gly121, Gly120, and Ala204. ebi.ac.uk The precise positioning of these backbone NH groups creates a positive electrostatic potential that favorably interacts with the negative charge of the tetrahedral intermediate, thereby stabilizing the transition state and accelerating the catalytic reaction. researchgate.netnih.gov Mutagenesis studies that alter the residues forming the oxyanion hole have demonstrated its critical role, often leading to a dramatic decrease in catalytic activity. nih.gov
| Catalytic Feature | Key Residues (Example: AChE) | Function |
| Catalytic Triad | Ser203, His447, Glu334 | Ser203 acts as the nucleophile. His447 acts as a general base to activate Ser203. Glu334 stabilizes the protonated state of His447. ebi.ac.ukembopress.org |
| Oxyanion Hole | Gly120, Gly121, Ala204 (backbone amides) | Stabilizes the negatively charged tetrahedral intermediate formed during catalysis through hydrogen bonding. ebi.ac.uk |
| Acyl Pocket | Phe295, Phe297 | Contributes to substrate specificity and the orientation of the acyl portion of the substrate. |
| Anionic Subsite | Trp86 | Binds the positively charged choline (B1196258) moiety of acetylcholine (B1216132) or analogous parts of inhibitors through cation-π interactions. nih.gov |
| Peripheral Anionic Site (PAS) | Tyr72, Asp74, Trp286, Tyr341 | Located at the entrance of the active site gorge, it is involved in substrate trapping and allosteric regulation. |
Ligand Binding Pockets and Substrate Channels
The catalytic efficiency of organophosphate esterases is fundamentally dictated by the architecture of their active sites, which include specific ligand binding pockets and channels that guide substrates to the catalytic residues. A well-studied example is phosphotriesterase (PTE), whose active site is comprised of distinct subpockets that accommodate different parts of the organophosphate substrate. nih.gov These pockets are crucial for substrate recognition, orientation, and catalysis.
The active site can be deconstructed into several key regions:
The Small Group Pocket: This area accommodates the smaller of the two ester-linked substituents of the organophosphate. In PTE, it is formed by residues such as Gly60, Ile106, Thr303, and Ser308. nih.gov
The Large Group Pocket: This pocket binds the larger substituent and is constituted by residues including His254, His257, Leu271, and Met317. nih.gov
The Leaving Group Pocket: This subsite interacts with the leaving group of the substrate (often a phenol (B47542) or similar moiety). It is shaped by aromatic residues like Trp131, Phe132, Phe306, and Tyr309, which can form favorable interactions. nih.gov
The Metal Ligand Pocket: Many organophosphate esterases are metalloenzymes. In PTE, a binuclear metal center is coordinated by residues His55, His57, Lys169, His201, His230, and Asp301, playing a direct role in catalysis. nih.gov
Table 1: Residues Constituting the Active Site Pockets of Phosphotriesterase (PTE)
| Pocket Name | Constituent Residues |
|---|---|
| Small Group Pocket | Gly60, Ile106, Thr303, Ser308 |
| Large Group Pocket | His254, His257, Leu271, Met317 |
| Leaving Group Pocket | Trp131, Phe132, Phe306, Tyr309 |
Conformational Dynamics and Allosteric Modulation
Organophosphate esterases are not static structures; their function is intimately linked to their conformational dynamics. nih.gov Allosteric regulation, where the binding of a molecule at one site affects the activity at a distant functional site, is a key mechanism mediated by these dynamics. nih.govpsu.edu This phenomenon allows for the fine-tuning of enzyme activity.
Evidence for allosteric sites has been observed in organophosphate esterases like PTE. For instance, certain potent competitive inhibitors, such as diethyl 4-methylbenzylphosphonate (EBP), have been shown to act as non-competitive inhibitors in some PTE mutants. nih.gov This suggests the existence of an allosteric site, separate from the active site, where binding can modulate catalytic function. nih.gov While not yet extensively characterized, the presence of such sites indicates that residues outside the immediate substrate-binding pocket can be critical for enzyme function and regulation. nih.gov
Conformational dynamics, ranging from small side-chain fluctuations to larger domain movements, create the pathways for allosteric communication between distant sites. nih.govrsc.org These dynamic changes can alter the shape and accessibility of the active site, thereby modulating substrate binding affinity or catalytic efficiency. nih.gov The binding of an allosteric effector can shift the enzyme's conformational equilibrium, stabilizing a more (or less) active state. psu.eduelifesciences.org
Oligomeric States and Subunit Interactions
In the bacterial HSL (hormone-sensitive lipase) family of esterases, the dimerization interface is often formed by the interaction between antiparallel β-strands from each subunit, creating a stable complex. mdpi.com Thermophilic esterases, which function at high temperatures, often adopt even higher-order oligomeric states, such as tetramers. This oligomerization is a known strategy to enhance thermal stability. mdpi.com
The interactions between subunits can be extensive, burying large hydrophobic surface areas that would otherwise be exposed to solvent. nih.gov This not only stabilizes the individual subunits but also precisely orients the active site residues. Evolutionary analysis suggests a correlation between oligomerization and the metabolic cost of enzyme biosynthesis; forming an oligomer can allow for smaller, more efficient protein chains to assemble into a stable, functional unit. nih.gov In some instances, serum "A" esterases like paraoxonase have been found in high molecular weight complexes associated with high-density lipoproteins (HDL), indicating complex interactions with other biomolecules in a physiological context. nih.gov
Computational Modeling and Simulation of Organophosphate Esterase Structures
Computational methods are indispensable tools for elucidating the structure-function relationships of organophosphate esterases at an atomic level. biointerfaceresearch.com Techniques like molecular dynamics simulations and docking studies provide insights that are often inaccessible through experimental methods alone. biointerfaceresearch.com
Molecular dynamics (MD) simulations are used to model the motion of atoms in an enzyme over time, providing a dynamic view of its conformational landscape. mdpi.com These simulations can reveal how an esterase's structure adapts upon substrate binding and the specific interactions that stabilize the enzyme-substrate complex. mdpi.comresearchgate.net For example, MD simulations of human acetylcholinesterase (hAChE) with various organophosphates have shown how these ligands induce conformational changes, particularly affecting key residues around the active site. researchgate.net
MD simulations are also employed to assess the structural stability of native and mutant enzymes. biointerfaceresearch.com By calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can determine if mutations negatively impact the protein's folding and flexibility. biointerfaceresearch.commdpi.com These simulations can reproduce the equilibrium processes of enzyme-substrate interactions, helping to understand the catalytic dynamics and binding stability that underpin an enzyme's activity and specificity. mdpi.com
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a protein target. biointerfaceresearch.com In the context of organophosphate esterases, docking studies are frequently used to screen potential substrates, inhibitors, or reactivators by calculating the binding energy between the small molecule and the enzyme's active site. nih.govnih.gov A lower, more negative binding energy generally indicates a higher predicted affinity. nih.gov
Docking simulations have been instrumental in identifying the key interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of organophosphates. biointerfaceresearch.comresearchgate.net For instance, studies on Brevundimonas diminuta organophosphorus hydrolase (OPH) used docking to assess the binding affinity of the substrate paraoxon (B1678428) to the native enzyme and its mutants. biointerfaceresearch.com The results predicted how specific mutations could alter binding energy and interactions with critical active site residues like His257. biointerfaceresearch.com This approach provides a rapid, cost-effective method for rational protein engineering and for understanding the molecular recognition mechanisms between esterases and organophosphate analogues. biointerfaceresearch.com
Table 2: Predicted Binding Energies from a Molecular Docking Study of Organophosphates with Target Proteins
| Organophosphate | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Chlorpyrifos (B1668852) Oxon | HSP90AA1 | -7.2 |
| Diazinon-Oxon | HSP90AA1 | -6.8 |
| Paraoxon | HSP90AA1 | -6.5 |
| Chlorpyrifos Oxon | MET | -6.8 |
| Diazinon-Oxon | EGFR | -6.5 |
| Paraoxon | SRC | -5.9 |
Data adapted from a study on non-AChE targets of organophosphates. nih.gov
Table of Compounds
| Compound Name |
|---|
| Paraoxon |
| Diethyl 4-methylbenzylphosphonate |
| Phosphamidon |
| Monocrotophos |
| Dichlorvos |
| Trichlorfon |
| Chlorpyrifos Oxon |
| Diazinon-Oxon |
| Pirimiphos-methyl oxon |
| Diazinon |
| Triphenyl phosphate (B84403) |
Enzymatic Mechanisms and Kinetic Studies of Organophosphate Esterases
Catalytic Hydrolysis Mechanisms of Organophosphate Esterases
The hydrolysis of organophosphates by esterases is a multi-step process involving specific interactions within the enzyme's active site. While the specifics can vary between different enzymes, the general mechanism involves the activation of a nucleophile that attacks the electrophilic phosphorus center of the organophosphate substrate. nih.govresearchgate.net Many of these enzymes are metal-dependent hydrolases, utilizing divalent cations within a hydrophobic active site to facilitate catalysis. nih.govresearchgate.netnih.gov
The catalytic cycle begins with the binding of the organophosphate substrate within the enzyme's active site. The hydrolysis mechanism for many phosphotriesterases (PTEs) involves a direct nucleophilic attack on the phosphorus atom of the substrate. proteopedia.orgmdpi.com This attack is typically carried out by a water molecule that has been activated by a metal ion in the active site, effectively forming a hydroxide (B78521) ion. mdpi.comresearchgate.net This activated hydroxide is a potent nucleophile.
The phosphorus center of the organophosphate is polarized by an interaction between the phosphoryl oxygen and a divalent metal ion (often zinc) in the active site, making it more susceptible to nucleophilic attack. nih.govresearchgate.net The subsequent attack by the hydroxide ion leads to the formation of a pentacoordinate transition state. mdpi.com This is followed by the cleavage of the phosphorus-ester bond and the expulsion of the leaving group (typically an alcohol or phenol). proteopedia.org
In the case of serine esterases, such as acetylcholinesterase and butyrylcholinesterase, the interaction with organophosphates leads to the formation of a stable, covalently bonded phosphoryl-enzyme intermediate. oup.com The nucleophile in this instance is the hydroxyl group of a serine residue within the enzyme's active site. nih.govnih.gov This serine residue attacks the phosphorus atom of the organophosphate, displacing the leaving group and forming a phosphorylated enzyme, which renders the enzyme inactive. oup.commdpi.com
For catalytic hydrolysis to occur, the enzyme must be regenerated to its active state. In phosphotriesterases, after the initial hydrolysis and release of the leaving group, a second water molecule attacks the phosphorylated enzyme intermediate. proteopedia.org This step hydrolyzes the bond between the phosphorus and the enzyme, releasing the phosphate (B84403) product and regenerating the free, active enzyme, ready for another catalytic cycle. proteopedia.org
In contrast, the dephosphorylation of serine esterases that have been inhibited by organophosphates is an extremely slow process, often taking hours to days. youtube.com This slow regeneration is why organophosphates are considered potent and persistent inhibitors. oup.com The process can be further complicated by a phenomenon known as "aging." Aging involves the non-enzymatic dealkylation of the phosphorylated enzyme, which strengthens the bond between the phosphorus and the serine residue, making the inhibition effectively irreversible. oup.comyoutube.com Once aged, the enzyme cannot be reactivated and its function can only be restored through the synthesis of new enzyme molecules. youtube.com
Reaction Kinetics and Michaelis-Menten Parameters
The efficiency and characteristics of an enzyme-catalyzed reaction are described by its reaction kinetics. For many organophosphate esterases, the relationship between the reaction rate and substrate concentration follows the Michaelis-Menten model. wikipedia.orglibretexts.org This model is fundamental to understanding how these enzymes function under different conditions.
The Michaelis-Menten equation describes the reaction velocity (v) as a function of substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m). teachmephysiology.comreaction-networks.net
V_max represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. teachmephysiology.com
K_m is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m indicates a higher affinity. teachmephysiology.comucl.ac.uk
k_cat , the turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated as k_cat = V_max / [E]_t, where [E]_t is the total enzyme concentration. graphpad.comreddit.com
These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations while keeping the enzyme concentration constant. The data are then plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve. ucl.ac.uk To accurately determine K_m and V_max from this data, linear transformations of the Michaelis-Menten equation are often used, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]). ucl.ac.uk
Table 1: Michaelis-Menten Parameters for Selected Organophosphate Esterases Note: These values are illustrative and can vary significantly based on the specific enzyme variant, substrate, and experimental conditions.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Phosphotriesterase (PTE) | Paraoxon (B1678428) | 75 | 2300 | 3.1 x 10⁷ |
| Paraoxonase 1 (PON1) | Paraoxon | 120 | 1400 | 1.2 x 10⁷ |
| Diisopropylfluorophosphatase (DFPase) | Diisopropyl fluorophosphate (B79755) | 500 | 50 | 1.0 x 10⁵ |
| Methyl Parathion (B1678463) Hydrolase (MPH) | Methyl Parathion | 45 | 950 | 2.1 x 10⁷ |
The kinetic parameters of organophosphate esterases are highly sensitive to environmental conditions such as pH and temperature. libretexts.org
pH: The pH of the surrounding medium can influence the ionization state of amino acid residues in the enzyme's active site and the substrate itself. This affects both substrate binding (K_m) and catalytic activity (k_cat). Typically, each enzyme has an optimal pH range at which it exhibits maximum activity. For instance, pH-rate profiles for some phosphotriesterases show that the ionization of a single group in the active site is critical for substrate turnover. researchgate.net
Temperature: Reaction rates generally increase with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. Temperature affects the V_max of the reaction, as higher temperatures increase the kinetic energy of the molecules involved.
Ionic Strength: The concentration of salts in the solution can also affect enzyme activity by influencing the interactions between the enzyme and the substrate. libretexts.org
Table 2: Influence of Environmental Factors on Organophosphate Esterase Activity
| Factor | General Effect on Kinetic Parameters |
|---|---|
| pH | Affects both K_m and k_cat. Enzymes have an optimal pH at which activity is maximal. Deviations from the optimum can decrease affinity and/or catalytic rate due to changes in the ionization states of active site residues. |
| Temperature | Primarily affects V_max and k_cat. Activity increases with temperature to an optimum, then decreases sharply due to thermal denaturation. K_m is generally less affected but can change. |
| Ionic Strength | Can influence both K_m and k_cat by altering electrostatic interactions required for substrate binding and catalysis. |
Organophosphate Interaction Kinetics and Inhibition Mechanisms
The primary toxic mechanism of organophosphates is the inhibition of serine esterases, most notably acetylcholinesterase (AChE). nih.govmdpi.com This inhibition is a time-dependent process that can be described by a two-step mechanism. Initially, a reversible enzyme-inhibitor complex is formed, which is then followed by the phosphorylation of the active site serine, leading to an inactivated enzyme. nih.gov
The covalent bond formed between the organophosphate and the serine residue is very stable. youtube.com This stability is often enhanced through "aging," a process involving the cleavage of an alkyl group from the phosphorus atom of the inhibitor. This conformational change results in a more stable, negatively charged complex that is resistant to hydrolysis and reactivation, leading to irreversible inhibition. oup.comyoutube.com The rate of aging varies depending on the specific organophosphate compound. youtube.com Due to this potent and often irreversible inhibition, non-target serine esterases, such as carboxylesterases and butyrylcholinesterase, can act as stoichiometric scavengers, providing a protective mechanism by intercepting organophosphates before they reach their critical target, AChE. oup.com
Phosphorylation Kinetics and Stoichiometry
The inhibition of serine esterases, such as acetylcholinesterase (AChE), by organophosphates is a key toxic mechanism. oup.commdpi.com This process involves the phosphorylation of a serine residue within the enzyme's active site. The kinetics of this reaction are often described by a bimolecular rate constant (kᵢ), which can be further dissected into an affinity constant (Kᵢ) and a phosphorylation constant (kₚ). Equations assuming a reversible first step in the reaction have been proposed to model this interaction. nih.gov
The reaction between an organophosphate and a serine esterase is a stoichiometric one; for each molecule of the enzyme that is inhibited, one molecule of the organophosphate is consumed. oup.com This is because the organophosphate forms a covalent bond with the catalytic serine, effectively destroying the organophosphate molecule in the process. oup.com This stoichiometric detoxification is a critical aspect of the protective role some non-target esterases play against organophosphate poisoning. oup.com
Table 1: Kinetic Parameters of Organophosphate Inhibition
| Parameter | Description |
| kᵢ (bimolecular rate constant) | Represents the overall rate of enzyme inhibition. |
| Kᵢ (dissociation constant) | Reflects the affinity of the organophosphate for the enzyme's active site before phosphorylation. |
| kₚ (phosphorylation constant) | Represents the rate of the chemical step where the serine residue is phosphorylated. |
This table is based on kinetic models of organophosphate-esterase interactions. nih.gov
Aging Phenomena and Irreversible Adduct Formation
Following the initial phosphorylation of the enzyme, a secondary process known as "aging" can occur. nih.govlitfl.com Aging involves the dealkylation of the phosphorylated enzyme, a non-enzymatic hydrolysis of one of the alkyl groups attached to the phosphorus atom. oup.comcdc.gov This process results in a more stable, negatively charged phosphonylated enzyme that is resistant to reactivation by standard antidotes like oximes. oup.comresearchgate.net Once aged, the enzyme is considered irreversibly inhibited, and recovery of function relies on the synthesis of new enzyme molecules. oup.com
The rate of aging varies significantly depending on the specific organophosphate and the nature of the alkyl groups. For instance, the half-lives of aging for neurotoxic esterase inhibited by phosphates can range from less than a minute to 10 minutes, while for phosphonates, this range can be from 3 to 600 minutes. nih.gov The structure of the alkyl group plays a crucial role; aging occurs rapidly with aryloxy and linear alkoxy groups, whereas it is slower with highly branched alkoxy substituents. nih.gov
Table 2: Half-lives of Aging for Neurotoxic Esterase Inhibited by Various Organophosphorus Esters
| Organophosphate Type | Half-life of Aging |
| Phosphates | < 1 min to 10 min |
| Phosphonates | 3 min to 600 min |
Data compiled from studies on hen brain neurotoxic esterase. nih.gov
Reversible and Irreversible Inhibition Mechanisms
Enzyme inhibitors can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain function. youtube.comlibretexts.org In contrast, irreversible inhibitors, such as organophosphates, form strong, covalent bonds with the enzyme's active site. libretexts.orgyoutube.com
The inhibition of esterases by organophosphates is a classic example of irreversible inhibition. youtube.com The organophosphate phosphorylates a serine residue in the active site, forming a stable covalent adduct. cdc.gov This covalent modification prevents the enzyme from carrying out its normal catalytic function. nih.gov While the initial phosphorylation may be slowly reversible, the subsequent aging process renders the inhibition permanent. youtube.com
Pseudo-First Order Kinetics of Inhibition
Under certain experimental conditions, the kinetics of organophosphate inhibition of esterases can be described by pseudo-first-order kinetics. This typically occurs when the concentration of the organophosphate inhibitor is significantly higher than the concentration of the enzyme. In such a scenario, the concentration of the inhibitor remains effectively constant throughout the reaction, and the rate of inhibition appears to be dependent only on the concentration of the enzyme. This simplifies the kinetic analysis and allows for the determination of the apparent first-order rate constant. The treatment of inhibition as a first-order process is applicable when a reversible first step is assumed in the reaction between the organophosphate and the esterase. nih.gov
Substrate Binding and Product Release Mechanisms
The binding of organophosphates to the active site of esterases is a critical first step in the inhibition process. The active sites of these enzymes are generally hydrophobic and can be divided into three pockets that accommodate the different substituent groups of the organophosphate. nih.govresearchgate.net This interaction positions the central phosphorus atom for nucleophilic attack by the active site serine. nih.gov
In some organophosphorus hydrolases, divalent metal ions in the active site play a crucial role in catalysis by directly interacting with the phosphoryl oxygen of the substrate, thereby activating the phosphorus center. nih.gov Molecular dynamics simulations have been used to study the binding mechanisms of various organophosphate pesticides to enzymes like glycerophosphodiesterase (GpdQ) and methyl parathion hydrolase (MPH). chula.ac.th These studies show that the pesticides are stabilized in the active site by interactions with specific amino acid residues. chula.ac.th Following hydrolysis, the release of the product involves the breakdown of the enzyme-product complex, a process that can be influenced by factors such as proton transfer events within the active site.
Isotope Effect Studies in Mechanistic Elucidation
Kinetic isotope effect (KIE) studies are powerful tools for elucidating the transition state structures of enzymatic reactions. By substituting an atom with its heavier isotope at a specific position in the substrate, researchers can measure changes in the reaction rate and infer details about bond breaking and bond formation in the transition state. rsc.org
For the hydrolysis of organophosphates, both primary and secondary ¹⁸O isotope effects have been measured. nih.govnih.gov For the enzymatic hydrolysis of O,O-diethyl O-(4-carbamoylphenyl) phosphate, the experimentally observed primary ¹⁸O isotope effect of 1.036 suggests that the bond to the leaving group is almost completely cleaved in the transition state. nih.govnih.gov The secondary ¹⁸O isotope effect for the same enzymatic reaction is diminished compared to alkaline hydrolysis, indicating a higher bond order for the phosphoryl oxygen in the transition state, likely due to its interaction with a metal ion in the active site. nih.govnih.gov These studies provide strong evidence for an associative-like mechanism with a pentavalent phosphorus transition state.
Table 3: Isotope Effects in the Hydrolysis of O,O-diethyl O-(4-carbamoylphenyl) phosphate
| Isotope Effect | Alkaline Hydrolysis | Enzymatic Hydrolysis |
| Primary ¹⁸O | 1.027 | 1.036 |
| Secondary ¹⁸O | 1.025 | 1.0181 |
Data from studies on bacterial phosphotriesterase. nih.gov
Endogenous Metabolic Roles Beyond Organophosphate Processing
While extensively studied for their role in detoxifying organophosphates, organophosphate esterases, particularly carboxylesterases (CEs), are involved in the hydrolysis of a wide array of endogenous and xenobiotic ester-containing compounds. These enzymes are crucial in lipid metabolism, including the hydrolysis of triglycerides and cholesterol esters, and are involved in the activation of ester-containing prodrugs. Carboxylesterases are a family of enzymes important in the hydrolysis of a large number of endogenous and xenobiotic ester-containing compounds, such as organophosphorus (OP) pesticides. researchgate.net
Xenobiotic Biotransformation and Environmental Detoxification Pathways
Organophosphate esterases are key players in the biotransformation of foreign compounds (xenobiotics), contributing significantly to environmental detoxification. nih.gov These enzymes are found in a wide range of organisms, from microbes to mammals, and provide a primary defense mechanism against the toxic effects of organophosphorus compounds. nih.gov
The enzymatic degradation of organophosphate residues is a critical process for environmental remediation. Organophosphate esterases, such as phosphotriesterases (PTEs) and organophosphorus hydrolase (OPH), catalyze the hydrolysis of the ester bonds in these compounds, leading to their detoxification. oup.comresearchgate.net This initial hydrolysis is a key regulatory step that accelerates the breakdown of organophosphate pesticides. nih.govresearchgate.net The hydrolysis of organophosphates by these enzymes is significantly faster than chemical hydrolysis. mdpi.com For instance, organophosphate hydrolase (OPH) can convert chlorpyrifos (B1668852) into 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a less toxic metabolite. researchgate.net
The table below provides examples of organophosphate esterases and the residues they degrade.
| Enzyme Family | Specific Enzyme | Source Organism(s) | Organophosphate(s) Degraded |
| Phosphotriesterases | Organophosphorus Hydrolase (OPH) | Brevundimonas diminuta, Flavobacterium sp. | Parathion, Paraoxon, Chlorpyrifos, Coumaphos, Diazinon |
| Diisopropyl fluorophosphatase (DFPase) | Loligo vulgaris, Alteromonas sp. | Diisopropyl fluorophosphate (DFP), Sarin (B92409), Soman (B1219632) | |
| Carboxylesterases | - | Various mammals, insects, and microbes | Malathion (B1675926), Phorate, Dimethoate |
Microorganisms are fundamental to the breakdown of organophosphates in the environment, a process largely mediated by organophosphate esterases. oup.comresearchgate.net Bacteria and fungi have been isolated that can utilize organophosphorus compounds as a source of carbon, phosphorus, or nitrogen. oup.comnih.gov The biochemistry of this degradation is often initiated by an organophosphate hydrolase or phosphotriesterase that catalyzes the first step of the breakdown. oup.comresearchgate.net The gene encoding for organophosphate hydrolase, the opd (organophosphate degrading) gene, has been identified in various bacterial species from different geographical locations. oup.com
Several microbial species have demonstrated the ability to degrade a range of organophosphate pesticides, as detailed in the table below.
| Microbial Species | Organophosphate(s) Degraded | Key Enzyme(s) Involved |
| Flavobacterium sp. | Parathion, Methyl Parathion | Organophosphate Hydrolase |
| Pseudomonas diminuta | Parathion, Coumaphos | Organophosphate Hydrolase |
| Burkholderia cepacia | Methyl Parathion, Fenitrothion | Methyl Parathion Hydrolase |
| Agrobacterium radiobacter | Coumaphos, Parathion | Organophosphate Hydrolase (OpdA) |
Role in Organismal Adaptation and Resistance to Organophosphate Exposure
The widespread use of organophosphate insecticides has led to the evolution of resistance in many organisms, a phenomenon in which organophosphate esterases play a crucial role. fiocruz.br
In many insect species, resistance to organophosphate insecticides is conferred by the increased production or altered activity of esterases. ahdb.org.ukresearchgate.netnih.gov These enzymes can detoxify the insecticide before it reaches its target site, the acetylcholinesterase in the nervous system. ahdb.org.uk Two primary mechanisms of esterase-based resistance are gene amplification, leading to higher enzyme production, and mutations in the enzyme's active site that increase its catalytic efficiency against the insecticide. fiocruz.br For example, in the peach-potato aphid (Myzus persicae), overproduction of two types of esterases confers resistance to organophosphates. ahdb.org.uk
The following table illustrates the role of esterases in conferring resistance to specific organophosphates in different insect species.
| Insect Species | Resistance Mechanism | Organophosphate(s) |
| Myzus persicae (Peach-potato aphid) | Overproduction of E4/FE4 esterases | Demeton-S-methyl, Dimethoate |
| Culex quinquefasciatus (Southern house mosquito) | Amplification of Estα2/Estβ2 genes | Temephos (B1682015), Chlorpyrifos |
| Spodoptera littoralis (Cotton leafworm) | Increased activity of Cholinesterase and Aliesterase | Chlorpyrifos |
In environments persistently contaminated with organophosphates, microbial communities can adapt through the selection and proliferation of strains capable of degrading these compounds. researchgate.netnih.gov This adaptation often involves the evolution of novel enzymatic activities or the horizontal gene transfer of genes encoding organophosphate-degrading enzymes. oup.com Microorganisms isolated from pesticide-polluted soils often exhibit a higher capacity for organophosphate degradation compared to those from pristine environments. researchgate.net This microbial adaptation is a key process in the natural attenuation of organophosphate contamination and is harnessed in bioremediation strategies. researchgate.netresearchgate.net
Research Applications and Future Directions in Organophosphate Esterase Studies
Development of Enzymatic Bioremediation Technologies
The widespread use of organophosphate pesticides in agriculture has led to significant environmental contamination of soil and water resources. researchgate.netnih.gov Enzymatic bioremediation, utilizing organophosphate esterases, presents an environmentally friendly and effective strategy for the detoxification of these pollutants. researchgate.net
Environmental Detoxification of Organophosphate Pollutants
Organophosphate hydrolases (OPHs), such as phosphotriesterases (PTEs), are capable of hydrolyzing a broad spectrum of organophosphate pesticides by cleaving P-O, P-F, P-S, and P-CN bonds. mdpi.com These enzymes can convert toxic organophosphates into less harmful and more easily degradable substances. researchgate.netmdpi.com For instance, OPH can effectively hydrolyze pesticides like paraoxon (B1678428), parathion (B1678463), and diazinon. mdpi.com
One of the most well-studied and efficient organophosphate-degrading enzymes is organophosphate hydrolase (OpdA), isolated from Agrobacterium radiobacter. researchgate.net OpdA has been shown to hydrolyze a wide variety of organophosphate pesticides and has even been used commercially for the cleanup of pesticide-contaminated water sources. researchgate.netmdpi.com Research is ongoing to discover and engineer novel organophosphate esterases with improved stability, catalytic efficiency, and broader substrate specificity for more effective environmental detoxification. mdpi.comox.ac.uk The use of cell-free enzyme systems is also being explored to circumvent regulations associated with the release of genetically modified organisms into the environment. researchgate.netfrontiersin.org
Strategies for Agricultural Waste Treatment
Agricultural runoff and wastewater from farms are major sources of organophosphate pollution. nih.gov Enzymatic treatment of this waste offers a promising approach to mitigate its environmental impact. Organophosphate esterases can be employed to break down pesticide residues in agricultural wastewater before it is discharged into the environment. researchgate.net For example, rice husk, a major agricultural waste product, has been functionalized with imidazole (B134444) groups to create a sustainable catalyst for the degradation of organophosphates like paraoxon. acs.org This approach not only addresses the issue of pesticide contamination but also provides a value-added application for agricultural byproducts.
Table 1: Examples of Organophosphate Esterases in Bioremediation
| Enzyme | Source Organism | Target Pollutants | Application |
| Organophosphate Hydrolase (OPH)/Phosphotriesterase (PTE) | Brevundimonas diminuta, Flavobacterium sp. | Paraoxon, Parathion, Diazinon | Environmental Detoxification |
| OpdA | Agrobacterium radiobacter | Wide range of organophosphate pesticides | Water Decontamination |
| Methyl Parathion Hydrolase (MPH) | Plesiomonas sp. | Methyl parathion | Soil and Water Remediation |
Advancements in Biosensor Technologies for Organophosphate Detection
The high toxicity of organophosphate compounds necessitates rapid and sensitive detection methods for environmental monitoring and food safety. researchgate.net Biosensors based on organophosphate esterases offer a promising alternative to traditional analytical techniques, providing advantages such as portability, high sensitivity, and rapid response times. researchgate.net
Enzyme-Based Electrochemical Biosensors
Electrochemical biosensors utilizing organophosphate esterases are a significant area of research. These sensors typically rely on the inhibition of an enzyme, such as acetylcholinesterase (AChE), by organophosphates, or the direct measurement of products from the enzymatic hydrolysis of organophosphates by enzymes like organophosphate hydrolase (OPH). researchgate.netnih.gov
In inhibition-based sensors, the decrease in the enzymatic activity of immobilized AChE upon exposure to organophosphates is measured electrochemically. researchgate.net For direct detection, OPH is immobilized on an electrode surface. The hydrolysis of organophosphates by OPH produces electrochemically active products, such as p-nitrophenol from the hydrolysis of paraoxon, which can be detected to quantify the concentration of the organophosphate. nih.gov Researchers have utilized various nanomaterials, such as reduced graphene oxide and carbon nanotubes, to enhance the sensitivity and stability of these electrochemical biosensors. nih.gov
Optical and Fluorescence-Based Sensing Platforms
Optical and fluorescence-based biosensors provide another sensitive method for organophosphate detection. science.gov These platforms often utilize the principle of fluorescence quenching or enhancement. science.gov For instance, a biosensor has been developed using acetylcholinesterase conjugated with fluorescent carbon quantum dots and graphene oxide as a quenching agent. nih.gov In the presence of organophosphates, the inhibition of AChE leads to a recovery of fluorescence, allowing for sensitive detection of pesticides like chlorpyrifos (B1668852). nih.gov
Another approach involves using organophosphate hydrolase (OPH) in fluorescence-based sensors. The enzymatic hydrolysis of an organophosphate can lead to a change in the fluorescence of a nearby fluorophore, providing a signal for detection. nih.gov These optical biosensors offer advantages such as high sensitivity, with some systems capable of detecting organophosphates at parts-per-billion (ppb) levels. nih.gov
Table 2: Comparison of Biosensor Technologies for Organophosphate Detection
| Biosensor Type | Principle of Detection | Key Enzymes | Advantages |
| Electrochemical | Measures changes in electrical properties (current, potential) due to enzyme activity or inhibition. | Acetylcholinesterase (AChE), Organophosphate Hydrolase (OPH) | Portability, rapid response, high sensitivity. |
| Optical/Fluorescence | Detects changes in light absorption or fluorescence intensity. | Acetylcholinesterase (AChE), Organophosphate Hydrolase (OPH) | High sensitivity, potential for naked-eye detection. |
Exploration of Organophosphate Esterases as Biocatalysts in Chemical Synthesis
Beyond their applications in remediation and detection, organophosphate esterases are being explored as biocatalysts in organic synthesis. Their high stereoselectivity and ability to function under mild reaction conditions make them attractive for the synthesis of chiral compounds and other fine chemicals. ox.ac.uk
Esterases, in general, are widely used in organic synthesis for the enantioselective hydrolysis of esters to produce chiral building blocks. ox.ac.uk Specifically, phosphotriesterases (PTEs) have shown potential in the kinetic resolution of chiral organophosphates. researchgate.netmdpi.com For example, a mutated phosphotriesterase has been successfully used for the enzymatic resolution of a chiral precursor of Sofosbuvir, an important antiviral drug. researchgate.netmdpi.com The enzyme selectively hydrolyzes one stereoisomer, allowing for the isolation of the desired enantiomerically pure compound. researchgate.net
The immobilization of these enzymes on solid supports is a key area of research to improve their stability and reusability for industrial-scale chemical synthesis. mdpi.com Furthermore, organophosphorus hydrolase has been incorporated into chemoenzymatic cascade reactions. For instance, OPH has been encapsulated in a metal-organic framework to first hydrolyze methyl parathion to the toxic intermediate 4-nitrophenol, which is then reduced to the less toxic and economically valuable 4-aminophenol (B1666318) by the catalytic framework. nih.gov This demonstrates the potential of integrating organophosphate esterases into multistep synthetic pathways.
Investigating Evolutionary Trajectories and Adaptive Mechanisms
The evolution of organophosphate esterases is a compelling example of natural selection at the molecular level. The widespread use of organophosphate insecticides has exerted strong selective pressure on various organisms, leading to the emergence of esterases with enhanced organophosphate-degrading capabilities.
One of the key adaptive mechanisms is the development of specific mutations that alter the enzyme's active site, enhancing its ability to hydrolyze organophosphates. For instance, in certain dipteran species, a G→D mutation in the oxyanion hole of α-carboxylesterases has been shown to improve organophosphate hydrolysis researchgate.net. However, the success of such mutations is often dependent on the pre-existing structural features of the enzyme, a phenomenon known as intramolecular epistasis researchgate.net. This highlights the complex evolutionary paths that lead to insecticide resistance.
Laboratory-directed evolution has become a powerful tool for mimicking and accelerating these evolutionary processes in a controlled setting. By introducing random mutations and selecting for variants with improved organophosphate hydrolase activity, scientists have been able to significantly enhance the catalytic efficiency of these enzymes researchgate.net. For example, directed evolution has been used to increase the turnover rate of an α-carboxylesterase for organophosphates by over 1000-fold compared to the wild-type enzyme researchgate.net. These studies not only provide insights into the molecular basis of adaptation but also pave the way for engineering highly efficient biocatalysts for bioremediation.
A fascinating aspect of this evolution is the trade-off between an enzyme's affinity for the organophosphate substrate and its turnover rate. Research has shown that simply increasing the catalytic rate does not always translate to increased resistance in the organism researchgate.net. This suggests that an optimal balance between binding and catalysis is crucial for effective detoxification in a real-world scenario.
Future research in this area will likely focus on further elucidating the complex interplay of mutations and their epistatic effects, exploring the evolutionary potential of different enzyme scaffolds, and using computational modeling to predict evolutionary trajectories.
Interactive Table: Directed Evolution of Methyl Parathion Hydrolase
This table showcases the results of a directed evolution experiment to enhance the catalytic efficiency of Methyl Parathion Hydrolase.
| Mutant | Fold Increase in kcat/Km vs. Wild-Type | Key Mutations |
| Triple Mutant | 100 | [Data not publicly available] |
| P91-R1 | [Data not publicly available] | [Data not publicly available] |
| P91-R2 | 360 | [Data not publicly available] |
Novel Methodological Developments for Esterase Characterization
The characterization of organophosphate esterases is crucial for understanding their function and for developing new applications. Traditional methods for enzyme characterization can be time-consuming and may not be suitable for screening large libraries of enzyme variants generated through directed evolution. Consequently, there has been a significant drive towards developing novel, high-throughput methodologies.
One of the most promising developments is the use of fluorescence-activated cell sorting (FACS) for the high-throughput screening of organophosphate-degrading enzymes oup.comresearchgate.net. These systems often utilize a genetically encoded biosensor that produces a fluorescent signal in response to the product of organophosphate hydrolysis. For example, a system based on a phenolics-responsive transcription activator can be used, where the phenolic compound produced from organophosphate degradation triggers the expression of a fluorescent protein oup.comresearchgate.net. This allows for the rapid screening of millions of enzyme variants and the isolation of those with the highest catalytic activity oup.comresearchgate.net.
Another innovative approach involves the development of smart microbial cells that couple catalysis and sensing. In one such system, a positive-feedback circuit was engineered where a p-nitrophenol-specific transcription factor regulates the expression of the organophosphate hydrolase paraoxonase 1 (PON1) nih.gov. The breakdown of the substrate paraoxon produces p-nitrophenol, which in turn activates the expression of PON1, creating a self-amplifying loop that allows for the sensitive detection of active enzyme variants nih.gov.
The development of novel substrates is also a key area of research. While traditional substrates like p-nitrophenyl esters are widely used, there is a need for substrates that more closely mimic real-world organophosphate pollutants and nerve agents. The use of synthetic analogues of G-type nerve agents, such as p-nitrophenyl diphenylphosphate, in screening assays is a step in this direction oup.com.
Future directions in this area include the development of more sensitive and specific biosensors, the design of novel substrates for a wider range of organophosphates, and the miniaturization of screening platforms using microfluidics to further increase throughput and reduce costs.
Interactive Table: High-Throughput Screening of Organophosphate Hydrolase Mutants
This table illustrates the improvement in catalytic efficiency of an organophosphate hydrolase after multiple rounds of directed evolution and high-throughput screening.
| Round of Evolution | Number of Clones Screened | Fold Improvement in kcat/Km |
| 1 | ~1.5 - 3.5 million | [Data not publicly available] |
| 2 | ~1.5 - 3.5 million | 360 |
Interdisciplinary Research Integrating Omics Technologies with Esterase Studies
The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, is revolutionizing the study of organophosphate esterases by providing a holistic view of their role in biological systems. This interdisciplinary approach allows researchers to move beyond the study of individual enzymes and investigate the complex networks that are affected by organophosphate exposure and detoxification.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, has been instrumental in identifying genes that are differentially expressed in response to organophosphate exposure. In the context of insecticide resistance, transcriptomic analyses of resistant insect populations have revealed the overexpression of various detoxification genes, including carboxylesterases, cytochrome P450s, and glutathione-S-transferases nih.govnih.gov. For example, a whole transcriptomic approach in Anopheles arabiensis identified several overexpressed carboxylesterases in strains resistant to malathion (B1675926) nih.gov. This information is crucial for understanding the molecular basis of resistance and for developing strategies to overcome it.
Proteomics, the large-scale study of proteins, can be used to identify and quantify the proteins involved in organophosphate metabolism. Functional chemoproteomic platforms have been used to broadly identify enzyme targets that are inhibited by organophosphorus pesticides in vivo nih.gov. These studies have revealed that in addition to the primary target, acetylcholinesterase, these pesticides can inhibit over 20 other serine hydrolases, leading to widespread disruptions in lipid metabolism nih.gov.
Metabolomics, the study of the complete set of small-molecule metabolites in a biological sample, provides a snapshot of the metabolic consequences of organophosphate exposure and detoxification. By analyzing the changes in metabolite levels, researchers can identify the metabolic pathways that are perturbed by these compounds nih.gov. For instance, metabolomic profiling of mice treated with organophosphorus pesticides has shown widespread alterations in the lipidome of the brain and liver nih.gov.
The integration of these omics technologies provides a powerful framework for understanding the complex biological responses to organophosphates. Future research will likely focus on combining multi-omics data to build comprehensive models of organophosphate toxicity and detoxification, which will be invaluable for risk assessment and the development of novel bioremediation strategies.
Interactive Table: Overexpressed Carboxylesterase Genes in Malathion-Resistant Anopheles arabiensis
This table highlights the carboxylesterase genes found to be significantly overexpressed in a malathion-resistant strain of Anopheles arabiensis compared to a susceptible strain, as identified by transcriptomic analysis.
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Putative Function |
| Carboxylesterase 1 | [Data not publicly available] | Detoxification |
| Carboxylesterase 2 | [Data not publicly available] | Detoxification |
Q & A
Q. What experimental models are most suitable for studying organophosphate (OP) inhibition of acetylcholinesterase (AChE)?
Methodological Answer: Invertebrate models like Daphnia magna are used for neurotoxicity screening due to conserved AChE pathways and ethical advantages over vertebrate models . For mammalian systems, hen (Gallus gallus) models are critical for studying OP-induced delayed polyneuropathy (OPIDP), as they exhibit age-dependent susceptibility similar to humans . In vitro assays using human erythrocyte AChE provide rapid inhibition kinetics data, while transgenic mice with modified AChE or neuropathy target esterase (NTE) help dissect molecular mechanisms .
Q. How can esterase activity be quantified in biological samples exposed to OPs?
Methodological Answer: Spectrophotometric assays using substrates like acetylthiocholine (for AChE) or phenyl acetate (for general esterases) measure hydrolysis rates, with OP-induced inhibition expressed as IC₅₀ values . For specificity, combine enzymatic assays with OP pre-treatment (e.g., paraoxon) to distinguish AChE from carboxylesterases. Confirm results via gel electrophoresis or Western blotting for esterase isoforms . Urinary OP metabolites (e.g., dialkyl phosphates) are monitored via LC-MS/MS as biomarkers of chronic exposure .
Q. What molecular mechanisms underlie insect resistance to OP insecticides?
Methodological Answer: Overexpression of esterase genes (e.g., E4/FE4 in aphids) sequesters OPs before they inhibit AChE, validated via qPCR and RNAi silencing . Synergist assays (e.g., using esterase inhibitors like S,S,S-tributyl phosphorotrithioate) confirm metabolic resistance . Compare resistant vs. susceptible strains via kinetic assays to identify altered enzyme affinity or catalytic efficiency .
Q. How do OPs interact with non-cholinergic esterases like neuropathy target esterase (NTE)?
Methodological Answer: NTE inhibition is assayed using phenyl valerate substrates in hen brain homogenates, with OP neuropathic potential linked to aging (dealkylation) of the NTE-OP complex . Phosphates/phosphonates (e.g., tri-ortho-cresyl phosphate) require ≥70% NTE inhibition to trigger OPIDP, while phosphinates are non-neuropathic . Mouse embryonic stem cells with silenced Pnpla6 (NTE gene) reveal developmental impacts of OP exposure .
Q. What biomarkers are reliable for assessing OP exposure in human studies?
Methodological Answer: Red blood cell AChE activity (≤30% inhibition indicates acute exposure) and plasma butyrylcholinesterase (BChE) are standard biomarkers, though inter-individual variability necessitates baseline measurements . Urinary dialkyl phosphates (DAPs) and specific metabolites (e.g., 3,5,6-trichloro-2-pyridinol for chlorpyrifos) are quantified via GC-MS or LC-MS/MS for chronic exposure .
Advanced Research Questions
Q. How can contradictory data on esterase-mediated OP resistance in arthropods be resolved?
Methodological Answer: Discrepancies arise from differential expression of esterase isoforms across tissues or life stages. Use RNA-seq to profile transcriptomes in resistant populations (e.g., Culex mosquitoes) and validate via CRISPR-Cas9 knockout . Cross-resistance assays with carbamates/pyrethroids distinguish broad-spectrum esterase upregulation from OP-specific mechanisms .
Q. What experimental designs address the delayed neurotoxicity of OPs (OPIDP)?
Methodological Answer: Single-dose hen studies with neuropathic OPs (e.g., tri-ortho-cresyl phosphate) monitor NTE inhibition ≥70% at 24–48 hours post-exposure, followed by 21-day observational scoring for ataxia . Combine with histopathology (e.g., axon degeneration in sciatic nerves) and proteomics to identify aging-dependent NTE modifications .
Q. How does esterase gene polymorphism influence OP detoxification in humans?
Methodological Answer: Genotype PON1 (paraoxonase 1) variants (Q192R, L55M) using TaqMan assays to assess hydrolytic efficiency toward OPs like chlorpyrifos-oxon . Population studies correlate low-activity PON1 alleles with heightened OP sensitivity, validated via in vitro hepatic microsomal assays .
Q. Why do some OPs cause neuropathic effects despite low AChE inhibition?
Methodological Answer: Non-AChE targets like NTE or esterases involved in lipid metabolism (e.g., lysophospholipase) may drive toxicity. Use inhibitor proteomics (activity-based protein profiling) to map OP-binding proteins in neuronal tissues . Compare neuropathic (e.g., methamidophos) vs. non-neuropathic OPs (e.g., dichlorvos) in in vitro models .
Q. What methodologies improve risk assessment of OP mixtures in environmental samples?
Methodological Answer: Apply the AChE inhibition equivalence (AChE-IE) model, where mixture toxicity is predicted based on individual OP IC₅₀ values . For chronic exposure, use metabolomics to identify esterase adducts in Daphnia or fish models, paired with probabilistic modeling of human urinary metabolite data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
